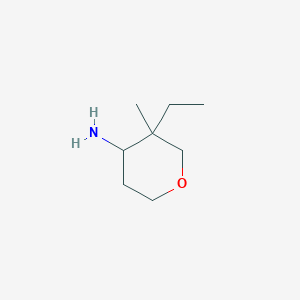

3-Ethyl-3-methyloxan-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethyl-3-methyloxan-4-amine is a compound with the CAS Number: 2228808-13-5 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 3-ethyl-3-methyltetrahydro-2H-pyran-4-amine . This compound is in liquid form .

Molecular Structure Analysis

The molecular structure of amines can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model .Chemical Reactions Analysis

The main chemical property of amines is their ability to act as weak organic bases . Amines react with acids to form salts .Physical And Chemical Properties Analysis

3-Ethyl-3-methyloxan-4-amine is a liquid at room temperature . It has a molecular weight of 143.23 .科学的研究の応用

Epoxy-Silica Polymers for Stone Conservation

Epoxy derivatives, reacting with primary amines, have been studied for their potential in stone conservation materials. These materials exhibit unique properties, such as porosity and water absorption, which are crucial for their efficacy as conservation products (Cardiano et al., 2005).

Ureido Sugars Synthesis

The synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, involves reactions with amino acid esters. These compounds demonstrate the utility of amino functionalities in creating bioactive molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Functional Poly(2-oxazoline)s

Poly(2-alkyl/aryl-2-oxazoline)s have gained attention for biomedical applications due to their chemical versatility and biocompatibility. Novel postpolymerization modification techniques have been developed for introducing a wide range of functionalities, enhancing their application potential (Mees & Hoogenboom, 2015).

Conformational Polymorphism in Tripodal Podands

Studies on tris[4-(nitrophenyloxy)ethyl]amine reveal the presence of polymorphic forms, which significantly impacts material properties and applications. The understanding of such polymorphism is crucial for designing materials with desired characteristics (Dey & Das, 2010).

Chemiluminescence in HPLC Detection

The use of N-(4-Aminobutyl)-N-ethylisoluminol as a pre-labelling reagent for amines in HPLC demonstrates advancements in detection methods, allowing for femtomole sensitivity. This development enhances analytical capabilities in various research fields (Kawasaki, Maeda, & Tsuji, 1985).

Poly(oxazoline)s with Antimicrobial Functions

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups introduces antimicrobial properties to these polymers. Such functionalities are significant for biomedical applications, including the development of antimicrobial surfaces (Waschinski & Tiller, 2005).

Alkyl Amines in Particulate Matter

The size distribution and detection of alkyl amines in particulate matter have been explored, providing insights into atmospheric chemistry and pollution. Understanding these distributions is essential for environmental monitoring and assessment (VandenBoer et al., 2010).

作用機序

While specific information on the mechanism of action for 3-Ethyl-3-methyloxan-4-amine is not available, it’s worth noting that monoamine oxidase (MAO) inhibitors have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Safety and Hazards

The safety information for 3-Ethyl-3-methyloxan-4-amine includes several hazard statements such as H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

将来の方向性

While specific future directions for 3-Ethyl-3-methyloxan-4-amine are not available, it’s worth noting that the compound is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases . This suggests potential future directions in the development of new treatments for these conditions.

特性

IUPAC Name |

3-ethyl-3-methyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-8(2)6-10-5-4-7(8)9/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJZROUAFJPJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCC1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-3-methyloxan-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)

![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)

![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)